Trimethylolpropane triheptanoate
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Overview
Description
Trimethylolpropane triheptanoate is an ester compound derived from trimethylolpropane and heptanoic acid. It is a colorless to pale yellow liquid with a faint odor. This compound is known for its excellent lubricating properties and is widely used in various industrial applications, particularly as a base stock for synthetic lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane triheptanoate is synthesized through the esterification reaction between trimethylolpropane and heptanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants, trimethylolpropane and heptanoic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane triheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst to facilitate the substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethylolpropane triheptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a base stock for synthetic lubricants and as a reactant in the synthesis of other ester compounds.
Biology: Investigated for its potential use in biolubricants and biodegradable materials.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and low toxicity.
Industry: Widely used in the formulation of high-performance lubricants for automotive and industrial applications.
Mechanism of Action
The mechanism of action of trimethylolpropane triheptanoate primarily involves its lubricating properties. The compound forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective barrier that prevents corrosion and oxidation. Additionally, the ester groups in the molecule contribute to its thermal stability and resistance to degradation under high temperatures.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane trioleate: Another ester derived from trimethylolpropane, but with oleic acid instead of heptanoic acid.
Triheptanoin: A triglyceride composed of three heptanoic acid molecules esterified to glycerol.
Uniqueness
Trimethylolpropane triheptanoate is unique due to its specific combination of trimethylolpropane and heptanoic acid, which imparts excellent lubricating properties and thermal stability. Compared to trimethylolpropane trioleate, it has a higher oxidative stability and lower viscosity, making it suitable for high-temperature applications. Triheptanoin, on the other hand, is primarily used as a medical food for metabolic disorders, highlighting the distinct applications of these similar compounds.
Properties
CAS No. |
78-16-0 |
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Molecular Formula |
C27H50O6 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2,2-bis(heptanoyloxymethyl)butyl heptanoate |
InChI |
InChI=1S/C27H50O6/c1-5-9-12-15-18-24(28)31-21-27(8-4,22-32-25(29)19-16-13-10-6-2)23-33-26(30)20-17-14-11-7-3/h5-23H2,1-4H3 |
InChI Key |
UQJDVLPHTXQTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
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